molecular formula C10H13NO4 B7795840 3-Amino-4-(2-methoxyethoxy)benzoic acid

3-Amino-4-(2-methoxyethoxy)benzoic acid

Cat. No.: B7795840
M. Wt: 211.21 g/mol
InChI Key: DWZXPSYXVIUGJP-UHFFFAOYSA-N
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Description

3-Amino-4-(2-methoxyethoxy)benzoic acid is a benzoic acid derivative research chemical with the molecular formula C10H13NO4 . This compound features a carboxylic acid group, a primary amine, and a methoxyethoxy side chain, making it a valuable multifunctional intermediate in organic synthesis and medicinal chemistry research. The methoxyethoxy substituent can enhance solubility and influence the compound's pharmacokinetic properties, making it a useful building block for developing novel molecules . As a benzoic acid derivative, it serves as a key precursor in the synthesis of more complex compounds, including potential pharmaceuticals and agrochemicals. Researchers utilize this compound and its analogs, such as ethyl 3-amino-4,5-bis(2-methoxyethoxy)benzoate, in exploratory studies for creating libraries of small molecules . Its structure is consistent with compounds investigated in various life science and material science applications. This product is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-amino-4-(2-methoxyethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-14-4-5-15-9-3-2-7(10(12)13)6-8(9)11/h2-3,6H,4-5,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZXPSYXVIUGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-methoxyethoxy)benzoic acid typically involves the following steps:

    Nitration: The starting material, 4-(2-methoxyethoxy)benzoic acid, undergoes nitration to introduce a nitro group at the third position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

    Purification: The resulting this compound is purified through recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by efficient purification methods to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2-methoxyethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

    Reduction: The compound can be further reduced to form derivatives with different functional groups.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or other substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder, hydrochloric acid, or catalytic hydrogenation are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of bases or catalysts.

Major Products

The major products formed from these reactions include various substituted benzoic acid derivatives, amides, and other functionalized compounds.

Scientific Research Applications

3-Amino-4-(2-methoxyethoxy)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-methoxyethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The 2-methoxyethoxy group can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Structural Differences Reference
3-Amino-4-(2-methoxyethoxy)benzoic acid 3-NH₂, 4-(2-methoxyethoxy) C₁₀H₁₃NO₅ 227.21* Not explicitly listed Reference compound for comparison
3-Bromo-4-(2-methoxyethoxy)benzoic acid 3-Br, 4-(2-methoxyethoxy) C₁₀H₁₁BrO₄ 275.10 N/A Bromine at position 3 increases steric bulk and reactivity for substitution reactions .
2-(2-Methoxyethoxy)benzoic acid 2-(2-methoxyethoxy) C₁₀H₁₂O₄ 196.20 98684-32-3 Substituent at position 2 alters electronic effects on the carboxyl group, reducing acidity compared to para-substituted analogues .
4-Benzyloxy-3-methoxybenzoic acid 4-Benzyloxy, 3-methoxy C₁₅H₁₄O₄ 258.27 MFCD00183281 Benzyloxy group enhances lipophilicity, making it less water-soluble .
3-Amino-4-ethylbenzoic acid 3-NH₂, 4-C₂H₅ C₉H₁₁NO₂ 165.19 5129-23-7 Ethyl group introduces hydrophobicity, favoring membrane permeability .
2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid 2-NH₂, 4,5-bis(2-methoxyethoxy) C₁₄H₂₁NO₆ 299.32 574738-66-2 Dual methoxyethoxy groups increase polarity and solubility in organic solvents .

*Theoretical molecular weight calculated based on structure.

Physicochemical Properties

  • Solubility: Methoxyethoxy substituents generally improve solubility in polar solvents (e.g., ethanol, DMSO) compared to alkyl or aryl groups. For example, 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid exhibits enhanced solubility due to its two ether linkages .
  • Acidity : Substituent position significantly impacts acidity. 2-(2-Methoxyethoxy)benzoic acid (pKa ~3.5–4.0) is less acidic than its para-substituted counterparts due to reduced resonance stabilization of the carboxylate anion .
  • Thermal Stability: Compounds with bulkier substituents (e.g., benzyloxy) show higher melting points. For instance, 4-benzyloxy-3-methoxybenzoic acid melts at ~150–160°C, whereas simpler analogues like 3-amino-4-ethylbenzoic acid melt at lower temperatures .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-Amino-4-(2-methoxyethoxy)benzoic acid with high yield and purity?

  • Methodology :

  • Step 1 : Start with a benzoic acid derivative (e.g., 4-hydroxybenzoic acid) and introduce the 2-methoxyethoxy group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Step 2 : Introduce the amino group at the 3-position using nitration followed by reduction (e.g., HNO₃/H₂SO₄ for nitration, then catalytic hydrogenation with Pd/C) .
  • Step 3 : Optimize purity via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
    • Key Considerations : Monitor reaction progress via TLC and confirm purity with HPLC (>98%) .

Q. How can researchers characterize the molecular structure and purity of this compound using spectroscopic methods?

  • Methodology :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxyethoxy protons at δ 3.4–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
  • FT-IR : Validate functional groups (e.g., carboxylic acid O-H stretch ~2500–3300 cm⁻¹, C=O stretch ~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₁₃NO₅: 228.0876) .
    • Data Interpretation : Cross-reference spectral data with computational predictions (e.g., Gaussian for NMR chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental observations in the compound's reactivity?

  • Methodology :

  • Step 1 : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict reaction pathways (e.g., nucleophilic attack at the methoxyethoxy group) .
  • Step 2 : Validate with kinetic studies (e.g., UV-Vis monitoring of reaction rates under varying pH/temperature) .
  • Step 3 : Use X-ray crystallography to resolve steric/electronic effects influencing unexpected regioselectivity .
    • Case Study : If oxidation yields an unexpected product (e.g., quinone instead of ketone), revise computational models to account for solvent polarity effects .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituent modifications on biological activity?

  • Methodology :

  • Step 1 : Synthesize derivatives with modified substituents (e.g., replacing methoxyethoxy with cyclopentylamino or pyridyl groups) .
  • Step 2 : Test biological activity (e.g., enzyme inhibition assays against COX-2 or antimicrobial screens) .
  • Step 3 : Analyze SAR trends using multivariate statistics (e.g., PCA to correlate substituent electronegativity with activity) .
    • Data Table :
DerivativeSubstituentIC₅₀ (COX-2, μM)LogP
Parent2-methoxyethoxy12.3 ± 1.21.8
Derivative ACyclopentylamino8.7 ± 0.92.5
Derivative BPyridin-4-yl5.4 ± 0.61.2

Q. What experimental approaches can address discrepancies in reported solubility and stability profiles of the compound?

  • Methodology :

  • Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1–10) to map pH-dependent solubility .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS to identify degradation products (e.g., hydrolysis of methoxyethoxy group) .
    • Resolution : If conflicting data arise (e.g., solubility in DMSO vs. water), standardize protocols using biorelevant media (FaSSIF/FeSSIF) .

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